molecular formula C10H11N3O2 B12616273 5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide CAS No. 918946-39-1

5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide

Cat. No.: B12616273
CAS No.: 918946-39-1
M. Wt: 205.21 g/mol
InChI Key: MUAGXWKFMAHWKE-UHFFFAOYSA-N
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Description

5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl nitrite in the presence of a catalyst.

    Reduction: Reductive cyclization using hydrazine.

    Substitution: Various electrophiles and nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

CAS No.

918946-39-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-hydroxy-N,2-dimethylindazole-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-11-10(15)9-7-5-6(14)3-4-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15)

InChI Key

MUAGXWKFMAHWKE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=C(C=CC2=NN1C)O

Origin of Product

United States

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